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molecular formula C9H20N2 B1365519 5-Pyrrolidinoamylamine CAS No. 71302-71-1

5-Pyrrolidinoamylamine

Cat. No. B1365519
M. Wt: 156.27 g/mol
InChI Key: WGARYFRHBPNMCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563714B2

Procedure details

In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a mixture of 5-bromovaleronitrile (0.21 mL, 1.80 mmol), pyrrolidine (0.15 mL, 1.81 mmol), K2CO3 (498 mg, 3.60 mmol) and KI (60 mg, 0.36 mmol) in dry CH3CN (15 mL) was refluxed for 1 h. The mixture was filtered and concentrated under reduced pressure. A 0.05 mol/L solution of the crude nitrile (59 mg, 0.39 mmol) in EtOH (8 mL) was hydrogenated at rt using the H-Cube® (1 mL/min) with a Raney Nickel cartridge (30 mm) under 50 bar until completion of the reaction. The solution was then concentrated under reduced pressure to give crude 5-(pyrrolidin-1-yl)pentan-1-amine as a colorless oil. LC-MS-conditions 01: tR=0.16 min; [M+H]+=157.19.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.21 mL
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Two
Name
Quantity
498 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
nitrile
Quantity
59 mg
Type
reactant
Reaction Step Four
Name
Quantity
8 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
N#N.Br[CH2:4][CH2:5][CH2:6][CH2:7][C:8]#[N:9].[NH:10]1[CH2:14][CH2:13][CH2:12][CH2:11]1.C([O-])([O-])=O.[K+].[K+]>CC#N.CCO.[Ni]>[N:10]1([CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][NH2:9])[CH2:14][CH2:13][CH2:12][CH2:11]1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Step Two
Name
Quantity
0.21 mL
Type
reactant
Smiles
BrCCCCC#N
Name
Quantity
0.15 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
498 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CC#N
Step Three
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
nitrile
Quantity
59 mg
Type
reactant
Smiles
Step Five
Name
Quantity
8 mL
Type
solvent
Smiles
CCO
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
was hydrogenated at rt
CUSTOM
Type
CUSTOM
Details
until completion of the reaction
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
N1(CCCC1)CCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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